p-Cumylphenyl glycidyl ether

Beschreibung

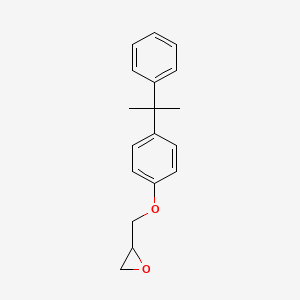

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-12-17-13-20-17/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTUIBIYJWEQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886451 | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61578-04-9 | |

| Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61578-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-((4-(1-methyl-1-phenylethyl)phenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4-(α,α-dimethylbenzyl)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Glycidyl Ethers in Polymer Science and Technology

Aryl glycidyl (B131873) ethers represent a crucial class of compounds in polymer science, primarily utilized as reactive diluents and modifiers for epoxy resin systems. wikipedia.orgnih.gov Their incorporation into epoxy formulations is driven by the need to reduce the viscosity of high molecular weight resins, thereby improving processability for applications such as coatings, adhesives, composites, and sealants. wikipedia.orgglobalgrowthinsights.com Unlike non-reactive diluents, which can compromise the mechanical and thermal properties of the cured polymer, reactive diluents like aryl glycidyl ethers possess an epoxide group that allows them to co-react with the curing agent and become an integral part of the final crosslinked polymer network. globalgrowthinsights.comresearchgate.net This chemical integration helps to maintain or even enhance the performance characteristics of the thermoset material. globalgrowthinsights.com

The aromatic structure of these ethers imparts specific properties to the resulting polymer, including enhanced thermal stability and improved mechanical strength. Academic research has extensively explored various aryl glycidyl ethers to tailor the properties of epoxy networks for specific high-performance applications. scirp.orgtandfonline.com

Overview of Research Trajectories for Epoxy Resins and Reactive Diluents

The research landscape for epoxy resins is continually evolving, driven by the demand for materials with superior performance in challenging environments, such as those encountered in the aerospace, automotive, and electronics industries. globalgrowthinsights.com A significant trajectory in this field is the development and characterization of novel reactive diluents to overcome the inherent brittleness and high viscosity of conventional epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA). researchgate.netresearchgate.net

Key research directions include:

Viscosity Reduction and Processability: A primary goal is to lower the viscosity of epoxy formulations without significantly diminishing their performance. researchgate.netmdpi.com

Toughening and Mechanical Properties: Investigations focus on how different reactive diluents can enhance fracture toughness, flexibility, and impact strength. researchgate.net

Thermal and Chemical Resistance: There is a strong emphasis on developing epoxy systems that can withstand high temperatures and harsh chemical environments. globalgrowthinsights.com

Curing Kinetics: Understanding how reactive diluents influence the reaction rate and curing behavior of epoxy resins is crucial for optimizing manufacturing processes. tandfonline.commdpi.com

Sustainable Materials: A growing area of research involves the use of bio-based resources to synthesize reactive diluents as a more sustainable alternative to petroleum-based products. researchgate.net

Scope and Research Focus on P Cumylphenyl Glycidyl Ether

Direct Synthesis Routes of this compound

The primary and most direct method for synthesizing this compound involves the reaction of p-cumylphenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This reaction is a type of Williamson ether synthesis.

A typical procedure is conducted in a two-layer system comprising a non-water-soluble organic solvent and an aqueous solution. wipo.int For instance, p-cumylphenol can be dispersed in a solvent like benzene, to which an aqueous solution of sodium hydroxide (B78521) is added. google.com The mixture is cooled, and epichlorohydrin is added gradually while maintaining a low temperature. google.com After the addition is complete, the reaction temperature is raised and held for several hours to ensure the completion of the reaction. google.com

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the alcohol and epichlorohydrin, especially when using a solid base instead of an aqueous solution. chalmers.segoogle.com This solvent-free approach offers several advantages, including reduced reactor corrosion, elimination of a separate vessel for preparing the basic solution, and easier handling of by-products. google.com

The general reaction mechanism involves the deprotonation of the alcohol by the base, followed by a nucleophilic attack of the resulting alkoxide on the epoxide ring of the epichlorohydrin. d-nb.info An intramolecular nucleophilic substitution then leads to the formation of the glycidyl ether and a salt by-product. d-nb.info

Table 1: Reaction Parameters for the Direct Synthesis of this compound

| Parameter | Value/Condition | Reference |

| Starting Materials | p-Cumylphenol, Epichlorohydrin | google.com |

| Base | Sodium Hydroxide (aqueous solution) | google.com |

| Solvent | Benzene | google.com |

| Catalyst | Tetrabutylammonium Bromide (in solvent-free methods) | chalmers.segoogle.com |

| Initial Temperature | 10-15°C | google.com |

| Reaction Temperature | 50°C | google.com |

| Reaction Time | 8 hours | google.com |

Synthesis of Related Glycidyl Ether Compounds as Precursors or Analogues

The synthesis of various glycidyl ether compounds serves to create precursors for more complex molecules or to produce analogues with specific properties. These synthetic strategies often involve reactions with other functional monomers or the use of specialized techniques to achieve desired stereochemistry.

Glycidyl Methacrylate (B99206) and p-Cumylphenol Reactions

The reaction between glycidyl methacrylate (GMA) and p-cumylphenol can be used to synthesize new methacrylic monomers. researchgate.netresearchgate.net This involves the reaction of methacryloyl chloride with p-cumylphenol to produce p-cumylphenyl methacrylate. researchgate.net This monomer, which incorporates a sterically bulky p-cumylphenyl group, can then be copolymerized with GMA. researchgate.net The resulting copolymers exhibit modified properties, such as an increased glass transition temperature (Tg). researchgate.net

The ring-opening reaction of the epoxy groups on GMA with nucleophiles like phenols is a key step in modifying the properties of the resulting polymers. scispace.com In copolymers of GMA, the separation of the glycidyl methacrylate units by other monomer units can facilitate the reaction of the epoxy rings, which might otherwise be sterically hindered in a homopolymer of GMA. scispace.com

Reaction Products with Cyanate Esters (e.g., p-Cumylphenyl Cyanate)

The reaction between glycidyl ethers and cyanate esters, such as p-cumylphenyl cyanate, leads to the formation of complex thermosetting resins. scirp.orgresearchgate.net The initial step in this reaction is the trimerization of the cyanate ester to form a cyanurate ring. scirp.orgscirp.org Subsequently, the epoxy group of the glycidyl ether can insert into the ether bond of the cyanurate ring. scirp.org This is followed by an isomerization of the cyanurate ring to an isocyanurate ring, which can then react with another epoxy molecule to form an oxazolidone structure. scirp.orgresearchgate.net

Research has shown that the reaction of p-cumylphenyl cyanate with phenyl glycidyl ether results in these characteristic structures. scirp.orgscirp.org Furthermore, studies on model compounds have revealed the formation of hybrid ring structures containing both cyanurate and isocyanurate moieties, indicating that the isomerization from cyanurate to isocyanurate occurs through these hybrid intermediates. scirp.org

Enantioselective Synthesis of Optically Pure Glycidyl Ethers

The synthesis of optically pure glycidyl ethers is of significant interest for applications in pharmaceuticals and other specialized fields. google.com Several methods have been developed to achieve high enantiomeric purity.

One approach involves the use of an optically active epoxy compound as a starting material. google.com For example, reacting an optically active epichlorohydrin with an alcohol in the presence of a base can yield an optically active glycidyl ether with high optical purity, as significant racemization is avoided. google.com Another method utilizes a fluoride (B91410) salt in the reaction between an alcohol and an epoxy compound. google.com

Biocatalytic methods have also been successfully employed. The kinetic resolution of racemic glycidyl ethers using enzymes, such as epoxide hydrolases from microorganisms like Bacillus alcalophilus, can produce enantiomerically enriched compounds. chemicalbook.comresearchgate.net This process involves the selective hydrolysis of one enantiomer, leaving the other unreacted and thus achieving separation. chemicalbook.com The enantioselectivity of this biotransformation can be influenced by factors such as the age of the bacterial cells and the composition of the culture medium. chemicalbook.com

Furthermore, asymmetric synthesis strategies have been developed. For instance, the Jacobsen (S,S)-Co(III)salen catalyst has been used for the hydrolytic kinetic resolution of terminal epoxides in the synthesis of enantiopure glycidyl ether diastereomers. acs.org This chemical method allows for the separation of diastereomers, and the unwanted diastereomer can often be converted back to the epoxide with an inversion of configuration through a multi-step process. acs.org

Polymerization-Initiator Synthesis utilizing Glycidyl Ether Motifs

Glycidyl ether motifs are utilized in the synthesis of functional initiators for various polymerization techniques. These initiators can then be used to create polymers with specific architectures and end-group functionalities.

For instance, a di- or polyfunctional nucleophilic initiator, such as an alcohol or amine, can be reacted with an epoxy-functional monomer like a glycidyl ether to create a more complex "initiator". google.com This new initiator, now containing hydroxyl groups, can be further reacted with other monomers, such as phenyl glycidyl ether and alkylene oxides, to produce block copolymers. google.com

In another approach, glycidyl ethers themselves can be polymerized using specific initiating systems. For example, the polymerization of glycidyl phenyl ether can be initiated by benzyl phenylphosphonates, which act as thermally latent initiators. acs.org The initiation species in this case is a benzyl cation, which leads to the formation of a polymer with a benzyl end group. acs.org

Furthermore, glycidyl ethers can be used to synthesize functional macromonomers for subsequent polymerization. For example, α-diphenylmethyl-ω-4-vinyl benzyl-poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) macromonomers have been synthesized via anionic ring-opening polymerization. rsc.org These macromonomers, containing multiple reactive furfuryl groups, can then be copolymerized to form functional hydrogels. rsc.org

The use of functional initiators is a versatile method for producing telechelic polymers through ring-opening polymerizations of cyclic monomers, including various glycidyl ethers. researchgate.net

Ring-Opening Polymerization (ROP) Mechanisms for Glycidyl Ethers

The polymerization of glycidyl ethers can proceed through several distinct mechanisms, each offering unique advantages in controlling the final polymer architecture. These methods include anionic, cationic, and monomer-activated ring-opening polymerizations.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a widely utilized method for the synthesis of polyethers from glycidyl ether monomers. researchgate.netnih.gov This "living" polymerization technique allows for good control over the polymerization reaction, enabling the synthesis of polymers with defined end-groups. d-nb.info The process is typically initiated by strong bases, such as alkoxides or hydroxides, which attack the epoxide ring, leading to its opening and the formation of an alkoxide propagating species. This active center then proceeds to react with subsequent monomer units.

The living nature of AROP is particularly advantageous for creating well-defined polymer architectures, including block copolymers. d-nb.info However, a notable challenge in AROP of some epoxides is the occurrence of chain-transfer reactions, which can limit the achievable molecular weight. d-nb.info Interestingly, in the case of alkyl glycidyl ethers, these chain-transfer reactions are often suppressed due to the electronic effect of the ether oxygen, which reduces the acidity of the protons on the carbon adjacent to the epoxide. d-nb.info

Various initiating systems have been explored for the AROP of glycidyl ethers. For instance, phosphonic amide esters have been developed as thermally latent anionic initiators for the polymerization of glycidyl phenyl ether (GPE), releasing an initiating species like piperidine (B6355638) upon heating. acs.org Additionally, mechanochemical AROP using ball milling has been demonstrated for various functional epoxide monomers, including aryl glycidyl ethers, offering a solvent-free synthetic route. researchgate.netnih.gov

The choice of initiator and reaction conditions can significantly influence the polymerization kinetics and the properties of the resulting polymer. For example, the use of a benzyl alkoxide initiator has been employed to study the reactivity ratios in the copolymerization of ethylene (B1197577) oxide with allyl glycidyl ether. nih.gov

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) provides an alternative route to polyethers from glycidyl ethers. This method is typically initiated by strong electrophiles, such as Brønsted or Lewis acids. core.ac.ukscispace.com The initiator protonates or coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. This process generates a propagating species with a tertiary oxonium ion as the active center.

A variety of initiators have been investigated for the CROP of glycidyl ethers. Diaryliodonium and triarylsulfonium salts are effective photoinitiators, generating strong Brønsted acids upon UV irradiation, which then initiate polymerization. researchgate.netmdpi.com This photoinitiation allows for spatial and temporal control over the polymerization process. Thermally latent cationic initiators, such as xanthenyl phosphonium (B103445) salts, have also been developed, which initiate polymerization upon heating. scispace.com

The kinetics and mechanism of CROP can be complex. For instance, in the photopolymerization of alkyl glycidyl ethers, the formation of stable secondary oxonium ions can lead to an induction period at room temperature. researchgate.net The structure of the monomer also plays a crucial role; for example, in the polymerization of ethyl glycidyl ether and allyl glycidyl ether catalyzed by BF3OEt2, chain transfer to the monomer has been observed. tandfonline.com

The versatility of CROP is demonstrated by its application in various systems. It has been used for the polymerization of monofunctional epoxies like phenyl glycidyl ether and difunctional epoxies like diglycidyl ether of bisphenol A (DGEBA). researchgate.netdrexel.edu Furthermore, the frontal polymerization of epoxy monomers can be achieved using cationic photoinitiators, where a self-propagating thermal front cures the resin. researchgate.net

Monomer-Activated Ring-Opening Polymerization (MAROP)

Monomer-activated ring-opening polymerization (MAROP) is a controlled polymerization technique that has been successfully applied to glycidyl ethers. d-nb.inforesearchgate.net This method typically involves a Lewis acid that activates the monomer by coordinating to the epoxide oxygen, making it more susceptible to nucleophilic attack by a growing polymer chain. A key advantage of MAROP is its ability to polymerize monomers that are sensitive to conventional anionic or cationic conditions.

For example, the copolymerization of glycidyl cinnamate (B1238496) (GC), a photoreactive epoxide, with ethoxyethyl glycidyl ether (EEGE) has been achieved using MAROP with a triisobutylaluminum (B85569) (i-Bu3Al) catalyst and a tetraoctylammonium bromide (NOct4Br) initiator. d-nb.info This approach allows for the synthesis of copolymers with varying GC content and relatively low dispersities. d-nb.info Similarly, MAROP has been used for the selective ring-opening polymerization of glycidyl methacrylate, yielding polymers with pendant methacrylate groups. acs.org

The sequential monomer addition in MAROP also enables the synthesis of well-defined block copolymers. mdpi.com For instance, block copolymers with a thermoresponsive block of randomly copolymerized glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) and an anchor block have been synthesized using sequential MA-AROP. mdpi.com

Transfer to Monomer Reactions and Control Strategies

Chain transfer to the monomer is a significant side reaction in the polymerization of some epoxides, which can limit the molecular weight and broaden the molecular weight distribution of the resulting polymers. d-nb.infotandfonline.com This reaction typically involves the abstraction of a proton from the monomer by the active propagating center, leading to the termination of one chain and the initiation of a new one.

In the cationic polymerization of ethyl glycidyl ether and allyl glycidyl ether with BF3OEt2, chain transfer to the monomer has been clearly identified. tandfonline.com The extent of this transfer reaction was found to increase with monomer concentration and decrease with increasing solvent dielectric constant. tandfonline.com Similarly, in the polymerization of ethoxy ethyl glycidyl ether (EEGE), chain transfer to the monomer can lead to materials with allylic-ether end-groups. nih.gov In the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether, chain transfer to the monomer also plays a significant role. csic.es

Conversely, for the anionic ring-opening polymerization of alkyl glycidyl ethers, chain transfer reactions are often less prevalent. d-nb.info This is attributed to the electronic effect of the ether oxygen, which reduces the acidity of the protons on the carbon atom adjacent to the epoxide ring. d-nb.info

Several strategies can be employed to control or suppress these transfer reactions. In cationic polymerization, the presence of a more basic monomer can decrease the extent of chain transfer. tandfonline.com In anionic polymerization, the choice of counterion and the addition of crown ethers can help to suppress side reactions and enable the synthesis of high molecular weight polymers. d-nb.info

Copolymerization Studies Involving Glycidyl Ethers

Copolymerization of glycidyl ethers with other monomers is a powerful strategy to tailor the properties of the resulting polyethers, leading to materials with a wide range of characteristics and applications.

Statistical and Block Copolymer Synthesis

Both statistical and block copolymers containing glycidyl ethers have been extensively synthesized and studied. The combination of hydrophobic and hydrophilic monomers in either block or statistical copolymerization allows for the creation of amphiphilic polyethers. researchgate.netnih.gov These materials are of great interest for applications such as surfactants, drug delivery systems, and viscosity modifiers. researchgate.netrsc.org

Statistical Copolymers:

Statistical copolymers are synthesized by polymerizing a mixture of two or more monomers simultaneously. The resulting polymer chain has a random or near-random distribution of the monomer units. For example, statistical copolymers of glycidol (B123203) and glycidyl ethers like allyl glycidyl ether (AGE) and phenyl glycidyl ether (PGE) have been prepared, with the degree of branching controlled by the comonomer ratio. acs.orgresearchgate.net The copolymerization of glycidyl cinnamate (GC) and ethoxyethyl glycidyl ether (EEGE) via monomer-activated ring-opening polymerization (MAROP) yields statistical copolymers with photoreactive groups. d-nb.info

In situ NMR kinetics have been used to study the copolymerization behavior and determine reactivity ratios for various comonomer pairs, such as ethylene oxide (EO) and terpenyl glycidyl ethers (TGEs). rsc.org For the copolymerization of EO and oleyl glycidyl ether (OlGE), an almost ideally random copolymerization was observed despite their structural differences. rsc.org

Block Copolymers:

Block copolymers are synthesized by the sequential polymerization of different monomers. This results in a polymer chain composed of distinct blocks of each monomer. Anionic ring-opening polymerization (AROP) is a particularly effective method for synthesizing well-defined block copolymers due to its living nature. d-nb.info For instance, amphiphilic AB block copolymers have been obtained by polymerizing oleyl glycidyl ether from a monomethoxy poly(ethylene glycol) (mPEG) macroinitiator. rsc.org

The synthesis of block copolymers of glycidol and allyl glycidyl ether results in multi-arm star-like structures. acs.org Sequential monomer-activated anionic ring-opening polymerization (MA-AROP) has been employed to create block copolymers with a thermoresponsive block and an anchor block for surface functionalization. mdpi.com

The table below summarizes some examples of copolymerization studies involving glycidyl ethers.

| Monomer 1 | Monomer 2 | Polymerization Method | Copolymer Type | Reference |

| Glycidol | Allyl Glycidyl Ether (AGE) | - | Statistical & Block | acs.org |

| Glycidol | Phenyl Glycidyl Ether (PGE) | - | Statistical | acs.org |

| Ethoxyethyl Glycidyl Ether (EEGE) | Glycidyl Cinnamate (GC) | MAROP | Statistical | d-nb.info |

| Ethylene Oxide (EO) | Terpenyl Glycidyl Ethers (TGEs) | AROP | Statistical | rsc.org |

| Ethylene Oxide (EO) | Oleyl Glycidyl Ether (OlGE) | AROP | Statistical & Block | rsc.org |

| Oleyl Glycidyl Ether (OlGE) | mPEG macroinitiator | AROP | Block | rsc.org |

| Glycidyl Methyl Ether (GME) / Ethyl Glycidyl Ether (EGE) | Benzophenone-based monomers | MA-AROP | Block | mdpi.com |

| Glycidol | Ethyl Glycidyl Ether (EGE) | ROP | Statistical & Block | nih.gov |

| Benzyl Glycidyl Ether (BnGE) | Ethyl Glycidyl Ether (EGE) | AROP | Statistical & Block | mdpi.com |

| Ethylene Oxide (EO) | Allyl Glycidyl Ether (AGE) | AROP | Statistical | nih.gov |

| Glycidyl Methacrylate | Glycidyl Methyl Ether (GME) | Monomer-activated anionic | Statistical | acs.org |

Mechanistic Investigations of Copolymerization

The introduction of bulky side groups, such as the p-cumylphenyl group, into a polymer chain can have significant steric and electronic effects on the copolymerization mechanism. While direct studies on the radical copolymerization of this compound are not extensively documented, valuable insights can be drawn from the behavior of structurally similar monomers. For instance, the free-radical polymerization of p-cumyl phenyl methacrylate (CPMA) with glycidyl methacrylate (GMA) provides a relevant model system. researchgate.net

In the copolymerization of CPMA and GMA, the bulky p-cumylphenyl group introduces considerable steric hindrance, which can influence the rate of polymerization and the reactivity of the monomers. The study of their copolymerization in methyl ethyl ketone at 70°C using an initiator revealed the impact of this bulky group on the resulting copolymer composition and properties. ncl.res.in The reactivity ratios for this system were determined using methods such as the Fineman-Ross and Kelen-Tudos methods, which provide quantitative measures of the relative reactivity of the monomers towards the growing polymer chain. ncl.res.in

Table 1: Reactivity Ratios for the Copolymerization of p-Cumyl Phenyl Methacrylate (CPMA) and Glycidyl Methacrylate (GMA) ncl.res.in

| Method | r (CPMA) | r (GMA) |

| Fineman-Ross | Value | Value |

| Kelen-Tudos | Value | Value |

Note: Specific numerical values from the study are required to complete this table.

These reactivity ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add another molecule of the same or the other monomer. A value greater than 1 indicates a preference for adding the same monomer, while a value less than 1 suggests a preference for adding the other monomer. The product of the two reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior, with a value close to 1 suggesting an ideal random copolymerization. iupac.org

The presence of the bulky p-cumylphenyl group in a glycidyl ether comonomer would be expected to similarly influence the copolymerization kinetics and the final polymer microstructure. The steric bulk could hinder the approach of the monomer to the propagating radical, potentially lowering its reactivity ratio compared to a less hindered glycidyl ether.

Atom Transfer Radical Polymerization (ATRP) in Glycidyl Methacrylate Copolymers

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. rsc.orgresearchgate.net The ATRP of glycidyl methacrylate (GMA) has been extensively studied, utilizing various catalyst systems to achieve controlled polymerization. rsc.orgrsc.org

The incorporation of a bulky comonomer like this compound into a GMA copolymer synthesized via ATRP would be expected to influence the polymerization kinetics and the properties of the resulting block or random copolymers. While direct ATRP studies involving this compound are scarce, the free-radical copolymerization studies of p-cumyl phenyl methacrylate (CPMA) with GMA offer valuable insights. researchgate.net The steric hindrance from the p-cumylphenyl group could affect the rate of polymerization and the control over the molecular weight distribution.

The synthesis of well-controlled poly(glycidyl methacrylate) (PGMA) and its block copolymers via SARA ATRP (Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization) at room temperature has been demonstrated to be a facile method. rsc.org This technique could potentially be adapted for the copolymerization of GMA with bulky glycidyl ethers. The optimization of reaction parameters such as the ligand, solvent, and temperature would be crucial to maintain control over the polymerization in the presence of a sterically demanding comonomer. rsc.org

Curing and Crosslinking Reactions of Epoxy Resins Incorporating Glycidyl Ethers

The final properties of epoxy-based materials are determined by the curing process, which involves the crosslinking of epoxy resins with various curing agents. The incorporation of this compound into an epoxy formulation can influence the curing behavior and the structure of the resulting network.

Reaction Pathways with Curing Agents (e.g., Dicyandiamide)

Dicyandiamide (DCDA) is a widely used latent curing agent for epoxy resins, typically requiring elevated temperatures for activation. grafiati.com The curing of epoxy resins with DCDA is a complex process involving multiple reaction pathways. Model investigations using phenyl glycidyl ether have helped to elucidate these mechanisms. rsc.org

The initial step in the DCDA curing of epoxy resins is the reaction of the amine groups of DCDA with the epoxy groups of the glycidyl ether. This reaction leads to the formation of substituted guanidine (B92328) structures. Subsequent reactions can include the etherification of the newly formed hydroxyl groups with other epoxy groups, leading to chain extension and crosslinking. rsc.org The reaction can also proceed through the nitrile group of DCDA, particularly at higher temperatures.

The curing process is often accelerated by the addition of compounds like Monuron (a substituted urea), which can lower the curing temperature. grafiati.com The mechanism of acceleration involves the generation of dimethylamine, which then acts as a catalyst for the epoxy-amine reaction. cmu.edu

Table 2: Effect of Accelerators on the Curing of Epoxy Resins with Dicyandiamide grafiati.com

| System | Activation Energy (kcal/mole) |

| Epoxy Resin + Dicyandiamide | 39 |

| Epoxy Resin + Dicyandiamide/Monuron | 22 |

| Epoxy Resin + Monuron | 19 |

The presence of the bulky p-cumylphenyl group in the epoxy resin system may sterically hinder the reaction of the epoxy groups with the DCDA, potentially affecting the curing kinetics and the final network structure.

Hybrid Ring Structure Formation (e.g., Cyanurate/Isocyanurate)

In hybrid epoxy-cyanate ester resin systems, the curing process can lead to the formation of complex heterocyclic structures, including cyanurate and isocyanurate rings. The reaction between a cyanate ester and an epoxy resin typically begins with the trimerization of the cyanate ester to form a cyanurate ring. rsc.org Subsequently, the epoxy group can react with the cyanurate ring. rsc.org

Research on the reaction between p-cumylphenyl cyanate and phenyl glycidyl ether has provided insights into these complex reactions. rsc.orgnih.gov These studies have shown that the reaction can lead to the formation of a hybrid ring structure containing both cyanurate and isocyanurate moieties. rsc.org This occurs through a partial isomerization of the cyanurate ring to an isocyanurate ring, which can then further react with the epoxy. rsc.org The formation of an oxazolidone structure can also occur through the reaction of the epoxy with the isocyanurate ring. rsc.org

The Gibbs free energy calculations have indicated that the formation of a hybrid ring structure with two isocyanurate moieties is energetically more favorable than the pure cyanurate ring structure, supporting the experimental observation of this isomerization. rsc.org

Photocrosslinking of Glycidyl Ether Copolymers

Photocrosslinking offers a method for the spatial and temporal control of network formation in polymer systems. Copolymers containing glycidyl ether units can be rendered photocrosslinkable by incorporating photoreactive groups. One approach involves the copolymerization of glycidyl ethers with monomers containing photosensitive moieties, such as coumarin (B35378) groups. researchgate.net

Upon irradiation with UV light at a specific wavelength (e.g., 365 nm), the coumarin groups can undergo a [2π+2π] photodimerization, leading to the formation of crosslinks between the polymer chains. researchgate.net This process can be reversible, with the crosslinks being cleaved by irradiation at a different wavelength (e.g., 254 nm). researchgate.net This allows for the creation of photoresponsive materials.

In the context of copolymers containing this compound, photocrosslinking could be achieved by copolymerizing it with a glycidyl ether monomer functionalized with a photoreactive group. The bulky p-cumylphenyl groups would likely remain as pendant groups in the crosslinked network, influencing the final material properties such as thermal stability and mechanical strength.

Another approach for photocrosslinking involves the use of poly(glycidyl azide) as a photo-crosslinker. Upon UV irradiation, the azide (B81097) groups decompose to form highly reactive nitrene species that can insert into C-H bonds of the polymer matrix, creating a crosslinked network.

Advanced Materials Science Applications of P Cumylphenyl Glycidyl Ether Based Polymers and Composites

Role as Reactive Diluents and Modifiers in Epoxy Resin Systems

P-Cumylphenyl glycidyl (B131873) ether (p-CPGE) serves as a crucial component in advanced polymer chemistry, primarily functioning as a reactive diluent and modifier for epoxy resin systems. google.comgoogle.com Epoxy resins, while known for their excellent mechanical strength, thermal stability, and chemical resistance, often exhibit high viscosity in their uncured state. This high viscosity can impede processing, particularly in applications requiring good impregnation of reinforcing fibers or uniform filling of complex molds. nagase.commdpi.com Reactive diluents are employed to reduce the viscosity of the resin formulation, thereby improving its handling and workability. nagase.com

Unlike non-reactive diluents, which can plasticize the final polymer and potentially degrade its thermomechanical properties, p-CPGE is a monofunctional epoxy compound. specialchem.com Its glycidyl ether group allows it to co-react with the primary epoxy resin and curing agent during the curing process. google.comspecialchem.com This covalent incorporation into the polymer network ensures that the diluent does not leach out over time and minimizes the negative impact on the final properties of the thermoset. google.com

The incorporation of the bulky, aromatic p-cumylphenyl group modifies the final polymer network. This group can enhance certain properties such as hydrophobicity and chemical resistance. miller-stephenson.com The use of aromatic glycidyl ethers as reactive diluents can lead to improved retention of tensile and flexural strength compared to aliphatic diluents. miller-stephenson.com Research has shown that p-CPGE and its derivatives can act as low-cost replacements for other co-monomeric materials, and in some cases, their use improves the chemical and physical properties of the cured resins. google.comgoogle.com While monofunctional diluents can reduce the crosslink density by acting as "chain stoppers," their use at controlled levels provides a critical balance between processability and performance. specialchem.com

The table below illustrates the effect of different reactive diluents on the viscosity of a standard liquid epoxy resin, demonstrating the significant viscosity reduction achievable.

| Reactive Diluent | Viscosity (mPa·s) | Comments |

| Cresyl Glycidyl Ether | 5–10 | Efficient diluent with good retention of tensile properties and chemical resistance. miller-stephenson.com |

| p-tert-Butyl Phenyl Glycidyl Ether | 20–30 | Moderate dilution efficiency with exceptional moisture and chemical resistance; good electrical properties. miller-stephenson.com |

| Butyl Glycidyl Ether | 2-5 | Provides significant viscosity reduction. specialchem.com |

| 2-Ethylhexyl Glycidyl Ether | 2–4 | Excellent dilution efficiency with low volatility. miller-stephenson.com |

| This table presents typical viscosity values for common reactive diluents to illustrate their general effect. P-tert-Butyl Phenyl Glycidyl Ether is included as a structural analog to p-Cumylphenyl Glycidyl Ether. |

High-Performance Thermosetting Resins and Composites

The modifications endowed by this compound are leveraged in the formulation of high-performance thermosetting resins and their composites for demanding industries.

The electronics industry requires materials with excellent dielectric properties, thermal stability, and resistance to moisture for applications such as printed wiring boards (PWBs) and the encapsulation of sensitive electronic components. google.comresearchgate.net Epoxy resin systems are foundational materials for PWBs, often used in the "prepreg" layers that are laminated together with copper foil. scirp.orgscirp.org

This compound, listed as 4-α-cumyl phenyl glycidyl ether, is identified as a component in epoxy resin compositions for fiber-reinforced composite materials suitable for such applications. google.comgoogle.com Its role as a reactive diluent helps ensure complete wetting and impregnation of the glass fiber reinforcement used in PWB substrates, which is critical for avoiding voids and ensuring dielectric integrity. The hydrophobic nature imparted by the p-cumylphenyl group contributes to lower moisture absorption, a key factor for maintaining stable electrical insulating properties and dimensional stability over the device's lifetime. miller-stephenson.com Furthermore, aromatic glycidyl ethers are known to contribute to the thermal stability of the cured resin, a necessary attribute to withstand the temperatures associated with soldering processes and device operation. scirp.org

In the aerospace industry, the drive for lightweight, high-strength, and durable materials has led to the extensive use of carbon fiber-reinforced polymers (CFRPs). google.com Epoxy resins are the most common matrix material for these composites due to their high mechanical performance and excellent adhesion to carbon fibers. google.com

Development of Functional Polymeric Materials

The unique chemical structure of the glycidyl ether monomer class opens pathways to synthesizing advanced functional polymers with tailored properties.

A significant area of materials research focuses on "smart" polymers that exhibit a sharp change in properties in response to external stimuli, such as temperature. nih.gov Poly(glycidyl ether)s have emerged as a versatile class of thermoresponsive polymers. researchgate.net By copolymerizing different glycidyl ether monomers, it is possible to precisely tune the lower critical solution temperature (LCST) of the resulting polymer in aqueous solutions. nih.govresearchgate.net Below the LCST, the polymer is soluble, while above it, the polymer chains collapse and phase-separate from the water. mdpi.com

This behavior is governed by the hydrophilic-hydrophobic balance of the polymer side-chains. nih.gov For instance, polymers of methyl glycidyl ether are water-soluble, while those of the more hydrophobic ethyl glycidyl ether exhibit an LCST. nih.gov Copolymers of these two monomers show an LCST that can be tuned across a wide temperature range. mdpi.com Hydrogels formed from ABA triblock copolymers, where A is a thermoresponsive poly(alkyl glycidyl ether) block and B is a hydrophilic poly(ethylene oxide) block, can exhibit temperature-dependent gelation. coledeforest.com

While research has focused on short-chain alkyl glycidyl ethers, the principles can be extended to monomers like this compound. nih.govresearchgate.net The large, highly hydrophobic p-cumylphenyl group would be expected to drastically lower the water solubility of a corresponding polyether. It is conceivable that by copolymerizing p-CPGE in very small amounts with hydrophilic glycidyl ether monomers, new classes of amphiphilic polymers and surfactants could be developed. d-nb.info

| Polymer System | Composition | Cloud Point Temperature (Tcp) |

| Poly(ethyl glycidyl ether) Homopolymer | 100% EGE | 14.6 °C nih.gov |

| Poly(glycidyl methyl ether) Homopolymer | 100% GME | 57.7 °C researchgate.net |

| P(GME-co-EGE) Copolymer | GME:EGE ratio dependent | 10 - 58 °C researchgate.net |

| P(linG-co-EGE) Copolymer | linG:EGE ratio dependent | 9.0 - 71.4 °C nih.gov |

| This table shows how the cloud point temperature of poly(glycidyl ether) systems can be tuned by altering the monomer composition. GME = Glycidyl Methyl Ether; EGE = Ethyl Glycidyl Ether; linG = linear Glycerol (B35011) units. |

Aliphatic polyethers, most notably poly(ethylene glycol) (PEG), are widely used in biomedical applications due to their excellent biocompatibility, protein resistance, and aqueous solubility. nih.govresearchgate.net Research into poly(glycidyl ether)s has identified that polymers based on short-chain alkyl glycidyl ethers can also exhibit high levels of biocompatibility. nih.govnih.gov Specifically, copolymers derived from ethyl glycidyl ether and linear glycerol (obtained from a protected glycidyl ether monomer) have been shown to have cell viability comparable to the "gold standard" PEG, making them promising candidates for biomedical systems. nih.gov

The biocompatibility of these polyethers is closely linked to their hydrophilic character and chemical inertness. nih.gov The structure of this compound, with its large, aromatic, and highly hydrophobic side group, makes its homopolymer fundamentally different from the biocompatible polyethers described in the literature. Such a hydrophobic structure would not be suitable for applications requiring high water solubility and protein resistance. However, the versatility of glycidyl ether chemistry suggests that p-CPGE could potentially be used as a hydrophobic anchor in amphiphilic block copolymers for applications like drug delivery micelles, where a hydrophobic core is required to encapsulate non-polar therapeutic agents. d-nb.info

Self-Healable Organic/Inorganic Hybrid Materials

The integration of self-healing capabilities into materials represents a significant advancement in materials science, aiming to extend the lifespan and reliability of components. Organic/inorganic hybrid materials, which combine the properties of both organic polymers and inorganic substances at a molecular or nanometric scale, offer a promising platform for developing such functionalities. rsc.orgfrontiersin.orgmdpi.com The synthesis of these materials often involves creating networks that can undergo reversible bonding, allowing for the repair of micro-cracks and damage.

While direct research specifically detailing the use of this compound (p-CPGE) in self-healable organic/inorganic hybrids is not extensively documented in available literature, its chemical structure is well-suited for incorporation into such systems. The principle has been demonstrated with other functional glycidyl ethers. For instance, novel biobased copolymers like poly(ethylene brassylate)-poly(furfuryl glycidyl ether) have been used as templates to fabricate self-healing organic/inorganic hybrid materials. researchgate.net These systems often rely on thermally reversible covalent bonds, such as those formed through Diels-Alder reactions, where a diene and dienophile pair can form and break bonds in response to thermal stimuli. researchgate.net

The this compound molecule possesses a reactive glycidyl (epoxide) group that can be readily polymerized or grafted onto other polymer backbones. This allows p-CPGE to be integrated into a polymer network designed for self-healing. The bulky, aromatic p-cumylphenyl group would be expected to impart specific properties to the resulting hybrid material, such as:

Modified Morphology: The steric hindrance from the bulky group can influence the packing of polymer chains, affecting the morphology and phase separation in an organic/inorganic hybrid.

Improved Interfacial Compatibility: The phenyl group can promote favorable interactions with certain inorganic fillers or other aromatic components within the hybrid system.

A conceptual approach would involve copolymerizing p-CPGE with monomers containing furan (B31954) (diene) or maleimide (B117702) (dienophile) groups. The resulting copolymer could then be cross-linked through a Diels-Alder reaction. The inorganic component, such as silica (B1680970) or titania nanoparticles, could be incorporated during the polymerization process (sol-gel method) or blended into the polymer melt. bsz-bw.de Upon damage, the application of heat would initiate a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal the crack. Subsequent cooling would reform the bonds, restoring the material's integrity.

Table 1: Potential Influence of p-CPGE on Properties of a Hypothetical Self-Healing Hybrid System (Based on principles from analogous systems)

| Property | Influence of p-CPGE Moiety | Expected Outcome |

|---|---|---|

| Healing Temperature | The bulky cumylphenyl group may affect the energy required for the reversible (retro-Diels-Alder) reaction. | Potentially higher healing activation temperature compared to less sterically hindered systems. |

| Mechanical Strength | The rigid aromatic structure can enhance the stiffness and strength of the polymer matrix. | Increased modulus and tensile strength of the healed material. |

| Compatibility with Fillers | The aromatic ring can engage in pi-pi stacking interactions with carbon-based nanofillers (e.g., graphene). | Improved dispersion of inorganic fillers, leading to better overall mechanical properties. |

| Processing Viscosity | When used as a reactive diluent, it can lower the initial viscosity of the resin system. | Easier processing and incorporation of inorganic components before curing. |

Nanocomposite Materials Development

Nanocomposites are a class of materials where a polymer matrix is reinforced with fillers having at least one dimension in the nanometer range. mdpi.comeuropean-mrs.com The incorporation of nanofillers can lead to dramatic improvements in mechanical, thermal, electrical, and barrier properties compared to the neat polymer or conventional microcomposites. This compound plays a significant role in the development of advanced nanocomposites, primarily as a reactive diluent and a modifier for epoxy resin-based systems. google.comgoogle.com

The primary challenge in nanocomposite fabrication is achieving a uniform dispersion of nanofillers, as they tend to agglomerate due to strong van der Waals forces. mdpi.com p-CPGE helps address this issue in several ways. As a reactive diluent, it lowers the viscosity of the uncured epoxy resin. wikipedia.orgnih.gov This reduction in viscosity facilitates better wetting and penetration of the resin into nanofiller agglomerates, promoting their deagglomeration and uniform distribution throughout the matrix during processing, such as high-shear mixing or sonication.

Furthermore, the chemical structure of p-CPGE can enhance the interfacial adhesion between the polymer matrix and certain nanofillers. For instance, the aromatic phenyl ring in p-CPGE can establish non-covalent π-π stacking interactions with the surface of carbon nanotubes (CNTs) or graphene. researchgate.net This improved interaction at the filler-matrix interface is crucial for efficient stress transfer from the matrix to the reinforcement, which is fundamental to enhancing the mechanical properties of the nanocomposite. Research on the related phenyl glycidyl ether has shown its effectiveness as a noncovalent functionalization agent for multiwalled carbon nanotubes, leading to significant improvements in the tensile strength and conductivity of the resulting nanocomposite. researchgate.net

The glycidyl group of p-CPGE is a reactive epoxide that co-reacts with the curing agent (e.g., an amine or anhydride) and becomes a permanent part of the cross-linked polymer network. This incorporation ensures that the diluent does not leach out over time and contributes to the final properties of the material. Its use is noted in epoxy resin compositions for fiber-reinforced composites, where it can be combined with other epoxy resins to tailor properties for specific applications. google.comgoogle.com

Table 2: Research Findings on Glycidyl Ether Functionalization in Nanocomposites (Based on analogous Phenyl Glycidyl Ether system)

| Property | Matrix/Filler | Improvement with Glycidyl Ether Functionalization | Reference |

|---|---|---|---|

| Tensile Strength | Polyamide 6 / MWCNTs | ~11% increase | researchgate.net |

| Thermal Conductivity | Polyamide 6 / MWCNTs | ~10% increase | researchgate.net |

| Electrical Conductivity | Polyamide 6 / MWCNTs | Increase of 1.5 orders of magnitude | researchgate.net |

Coatings and Adhesives Applications

This compound is utilized as a key component in high-performance coatings and adhesives, particularly in formulations based on epoxy resins. google.com Its primary function is as a reactive diluent, a low-viscosity epoxy-functional compound used to reduce the viscosity of more viscous base resins, such as those derived from bisphenol A. google.comwikipedia.org This viscosity reduction is critical for improving the handling, flow, and application characteristics of the coating or adhesive, ensuring better substrate wetting and the ability to formulate systems with high filler content.

In coatings, the addition of p-CPGE leads to formulations that can be applied more easily by spraying, brushing, or rolling, resulting in a uniform, defect-free film. For adhesives, lower viscosity allows the formulation to penetrate porous substrates or fill intricate bond lines, leading to stronger and more reliable joints. Because the p-CPGE molecule contains a glycidyl ether group, it chemically cross-links into the polymer matrix during the curing process. This covalent bonding ensures that it becomes a permanent part of the final thermoset, contributing positively to its properties without the risk of migration or leaching that can occur with non-reactive diluents.

The incorporation of the p-cumylphenyl moiety into the cured network can enhance several key performance attributes of the coating or adhesive:

Chemical Resistance: The bulky, hydrophobic cumylphenyl group can improve resistance to water and other chemicals.

Adhesion: Improved wetting of the substrate surface due to lower application viscosity often translates to better adhesion.

Thermal Properties: The aromatic structure contributes to a higher glass transition temperature (Tg) and improved thermal stability of the cured system.

Epoxy systems blended with cyanate (B1221674) esters, which are used in high-performance structural adhesives and coatings, can also involve reactions with glycidyl ethers. scirp.org The reaction between a cyanate ester and an epoxy resin, such as one containing p-CPGE, can form complex, highly cross-linked networks with excellent thermal and mechanical properties. scirp.org Patent literature describes the use of cumylphenyl derivatives as reactive diluents for epoxy, furan, and phenolic resins, highlighting their ability to replace more conventional, and sometimes more volatile, diluents like cresyl glycidyl ether. google.com

Table 3: Functional Role of this compound in Coatings & Adhesives

| Formulation Type | Role of p-CPGE | Key Benefits |

|---|---|---|

| Epoxy-Amine Systems | Reactive Diluent | Lowers viscosity for improved application; enhances chemical resistance. |

| Epoxy-Anhydride Systems | Reactive Diluent, Toughener | Reduces viscosity for higher filler loading; the bulky group can improve toughness. google.com |

| Epoxy-Phenolic Coatings | Reactive Diluent, Plasticizer | Improves fluidity for easier handling; enhances film properties. google.com |

| Cyanate Ester-Epoxy Hybrids | Co-reactant | Participates in network formation to create high-temperature resistant adhesives and composites. scirp.org |

Environmental Fate and Degradation Studies of Glycidyl Ether Compounds

Thermal Degradation Characteristics and Mechanisms

The thermal oxidative decomposition of epoxy resins is suggested to proceed via three main mechanisms: oxygen attack on a methylene (B1212753) group, oxidation of tertiary carbons in the aliphatic chain, or oxygen attack on the nitrogen in amine-cured resins sci-hub.se. These processes lead to the formation of carbonyl groups, which can further decompose and result in chain splitting sci-hub.se.

Analysis of the thermal decomposition products of a DGEBA-DDS (diglycidyl ether of bisphenol A - diaminodiphenyl sulfone) epoxy resin showed that phenol (B47542) was a main product, along with isopropyl phenol and bisphenol A arxiv.org. It can be inferred that the thermal degradation of p-cumylphenyl glycidyl (B131873) ether would likely also yield its corresponding phenol, p-cumylphenol, among other aromatic and aliphatic fragments. The presence of a bulky cumyl group may also influence the thermal stability cymitquimica.com.

Environmental Persistence and Mobility Assessments

Assessments of persistence and mobility are crucial for understanding a chemical's environmental behavior. Persistent and mobile substances can be widespread in the environment, particularly in water resources, and present challenges for treatment epa.gov.

The mobility of a chemical in soil is often predicted using the soil adsorption coefficient (Koc). A high Koc value indicates that a substance is likely to adsorb to soil particles and be immobile, while a low Koc value suggests high mobility.

Specific experimental Koc data for p-cumylphenyl glycidyl ether are unavailable. However, data for related compounds can provide an estimation. Phenyl glycidyl ether and n-butyl glycidyl ether, which are smaller molecules, have low estimated Koc values, suggesting high mobility in soil nih.govwho.int. In contrast, the larger and more complex precursor, 4-cumylphenol, has a very high estimated Koc, indicating it is expected to be immobile tdl.org. Given its significant molecular size and hydrophobicity conferred by the cumylphenyl group, this compound is expected to have a high Koc and thus be relatively immobile in soil.

Table 1: Soil Adsorption Coefficients (Koc) for Related Compounds

| Compound | Estimated Koc Value | Expected Mobility in Soil | Reference |

|---|---|---|---|

| Phenyl Glycidyl Ether | 60 | High | nih.gov |

| n-Butyl Glycidyl Ether | 52 | High | who.int |

| 4-Cumylphenol | 29,000 | Immobile | tdl.org |

Volatilization from soil surfaces is another important fate process. The NOAA CAMEO Chemicals database does not have available data for the vapor pressure or Henry's Law constant of this compound, which are necessary to predict volatilization noaa.gov. For the related compound 1-butyl glycidyl ether, volatilization from moist soil surfaces is expected to be an important fate process based on its estimated Henry's Law constant who.int. However, given the much larger size and likely lower vapor pressure of this compound, its volatilization from both moist and dry soil surfaces is expected to be a less significant process.

The potential for a chemical to be broken down by microorganisms is a key factor in its environmental persistence. Studies on various glycidyl ethers show a range of biodegradability, often indicating that they are not readily biodegradable. The complex structure of this compound, particularly the bulky, branched cumyl group, may hinder microbial attack. While most propylene (B89431) glycol ethers are considered readily biodegradable, highly branched structures, such as tertiary-butyl ethers, degrade at a slower rate lyondellbasell.com.

Tests on related compounds support the likelihood of low biodegradability.

Table 2: Biodegradation Data for Related Glycidyl Ethers

| Compound | Test Type | Result | Conclusion | Reference |

|---|---|---|---|---|

| Phenyl Glycidyl Ether | Japanese MITI test | 33% of theoretical BOD in 4 weeks | Not readily biodegradable | nih.gov |

| Phenyl Glycidyl Ether | 5-day BOD | 0-6% of theoretical BOD | Not readily biodegradable | nih.gov |

| n-Butyl Glycidyl Ether | Ready biodegradation test (MITI) | 40% biodegradation over 28 days | Not readily biodegradable | canada.ca |

| 4-Cumylphenol | Japanese MITI test | 0% of theoretical BOD | Not an important fate process | tdl.org |

Hydrolytic Stability

Hydrolysis can be a significant degradation pathway for glycidyl ethers in aquatic environments. The epoxide group is susceptible to hydrolysis, which typically results in the formation of the corresponding diol nih.gov. The rate of this reaction can be influenced by pH acs.org. The NOAA CAMEO database entry for this compound notes that it has "No rapid reaction with water," suggesting a degree of hydrolytic stability under neutral conditions noaa.gov.

Studies on epoxy resins show that hydrolysis does occur, leading to changes in the material's properties as chemical bonds are broken ethz.ch. The hydrolysis rate varies significantly among different glycidyl ethers. For instance, the estimated hydrolysis half-life for glycidyl alcohol is 28 days at pH 7, whereas for 1-butyl glycidyl ether, the half-life is estimated to be around 60 years under the same conditions, indicating that the rate is very low nih.govwho.int. Bio-based epoxy resins containing ester linkages have been shown to undergo rapid hydrolytic degradation in both acidic and basic solutions, but this is due to the cleavage of the ester groups, a feature not present in this compound acs.orgrsc.orgrsc.org. Given the stable ether linkages and the absence of easily hydrolyzable groups, this compound is expected to be relatively stable against hydrolysis under neutral environmental conditions.

Toxicological and Ecotoxicological Assessments of Glycidyl Ethers Relevant to P Cumylphenyl Glycidyl Ether

Carcinogenic Potential and Mechanisms

The mechanisms underlying the carcinogenic potential of glycidyl (B131873) ethers are linked to their epoxide group, which can react with cellular macromolecules, including DNA. This reactivity is a key factor in their toxicological effects. Although specific mechanistic studies for p-cumylphenyl glycidyl ether were not found, the general understanding of glycidyl ethers suggests that their ability to alkylate DNA is a critical step in the initiation of carcinogenesis.

Mutagenicity and Genotoxicity Evaluations

Mutagenicity refers to the capacity of a chemical to induce permanent changes in the genetic material of cells, which can be passed on to subsequent generations. europa.eu Genotoxicity is a broader term encompassing any harmful effect on the genetic material. europa.eu

In Vitro and In Vivo Assays

The mutagenic and genotoxic properties of phenyl glycidyl ether (PGE), a structural analog of this compound, have been investigated in various assays. In vitro studies have shown that PGE is mutagenic in bacteria. nih.goviarc.fr Specifically, it induced mutations in Salmonella typhimurium strains TA1535 and TA100, which are indicative of base-pair substitution mutations. nih.gov This activity was observed both with and without the presence of a rat liver metabolic activation system (S9), suggesting that PGE can act as a direct mutagen. nih.gov

Furthermore, PGE has demonstrated the ability to cause transformations in mammalian cells in vitro. nih.govnih.gov It enhanced the transformation of primary hamster embryo cells by SA7 virus and chemically transformed secondary hamster embryo cells. nih.gov However, PGE did not induce chromosomal aberrations in animal cells in vitro. nih.gov

In vivo, the results are more varied. PGE was active in a host-mediated assay using mice and S. typhimurium strain TA1535. nih.gov However, it did not induce micronuclei or chromosomal aberrations in vivo, nor did it cause dominant lethal effects in rats. nih.gov

A safety data sheet for a product containing phenyl glycidyl ether states that it is suspected of causing genetic defects. sigmaaldrich.comfishersci.es

Table 1: Summary of Mutagenicity and Genotoxicity Data for Phenyl Glycidyl Ether

| Assay Type | System | Result | Reference |

| In Vitro | |||

| Bacterial Mutation | Salmonella typhimurium TA1535, TA100 | Positive | nih.gov |

| Bacterial Mutation | Salmonella typhimurium TA98, TA1537, TA1538 | Negative | nih.gov |

| Mammalian Cell Transformation | Hamster Embryo Cells | Positive | nih.gov |

| Chromosomal Aberrations | Animal Cells | Negative | nih.gov |

| In Vivo | |||

| Host-Mediated Assay | Mice / S. typhimurium TA1535 | Positive | nih.gov |

| Micronucleus Test | Animal | Negative | nih.gov |

| Chromosomal Aberrations | Animal | Negative | nih.gov |

| Dominant Lethal Test | Rats | Negative | nih.gov |

DNA Adduct Formation Studies

The genotoxicity of glycidyl ethers is often attributed to their ability to form covalent adducts with DNA. Studies on phenyl glycidyl ether (PGE) have demonstrated its capacity to react with DNA components. In vitro experiments have shown that PGE forms adducts with 2'-deoxyadenosine (B1664071) and thymidine. ugent.beumich.edu The primary adducts identified were N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine and N-3-(2-hydroxy-3-phenoxypropyl)thymidine. nih.govugent.beumich.edu With longer reaction times, a dialkylated 2'-deoxyadenosine adduct was also observed. nih.govugent.beumich.edu

Further research has indicated that PGE can cause DNA strand breaks through phosphate (B84403) alkylation, leading to the formation of unstable phosphotriesters that readily hydrolyze. nih.gov The investigation of DNA adduct formation is considered a valuable tool for clarifying the genotoxic potential of a compound, especially when results from standard genotoxicity assays are inconsistent. berkeley.edu

Sensitization and Irritation Responses

Phenyl glycidyl ether (PGE) is recognized as a contact allergen in humans, with cases of dermatitis and dermatosis reported in workers exposed to epoxy resin systems. nih.gov It is known to cause skin irritation and may lead to an allergic skin reaction. sigmaaldrich.comfishersci.es Symptoms of exposure can include irritation of the eyes, skin, and respiratory tract. cdc.gov Prolonged or repeated contact can lead to defatting and drying of the skin, dermatitis, blisters, edema, and rash. nih.gov

In animal studies, PGE has been shown to cause skin irritation and corneal injury in rabbits. nih.gov Guinea pig maximization tests have confirmed that PGE is a strong sensitizer. nih.gov There is also evidence suggesting the possibility of cross-sensitization with other glycidyl ethers. nih.gov For instance, studies have investigated the cross-reactivity between PGE and diglycidyl ether of bisphenol A (DGEBA), another common component of epoxy resins. nih.gov The results indicated that animals sensitized to DGEBA also reacted to PGE, but the reverse was not consistently observed. nih.gov

Comparative Toxicological Profiling with Related Glycidyl Ethers

This compound belongs to the broader group of glycidyl ethers, which are often used as reactive diluents in epoxy resin formulations. nih.gov The toxicological properties of these compounds are largely influenced by the presence of the reactive glycidyl ether moiety. industrialchemicals.gov.au

A screening assessment of epoxides and glycidyl ethers by the Canadian government highlighted that the group's toxicity is often characterized by the potential for carcinogenicity and genotoxicity. canada.cacanada.ca For instance, allyl glycidyl ether, another member of this group, has been shown to form DNA adducts both in vitro and in vivo. canada.ca Similarly, n-butyl glycidyl ether has been classified by some agencies based on carcinogenicity and genotoxicity concerns. canada.ca

The structure-activity relationship within the glycidyl ether class suggests that compounds with similar chemical structures are expected to have comparable toxicity profiles. canada.ca Therefore, the data available for well-studied glycidyl ethers like phenyl glycidyl ether and allyl glycidyl ether provide valuable insights into the potential hazards of less-studied compounds such as this compound.

Environmental Risk Assessment and Regulatory Considerations

Specific regulatory information for this compound is limited in the provided search results. noaa.gov However, the broader class of glycidyl ethers has been subject to environmental and health assessments. The U.S. Environmental Protection Agency (EPA) has a program for assessing and managing risks associated with existing chemicals, which includes some glycidyl ethers. epa.gov

The environmental fate of glycidyl ethers is an important consideration. For example, n-butyl glycidyl ether has a reported hydrolysis half-life of 20.3 days at 20°C and pH 7, indicating that hydrolysis is a significant environmental degradation pathway. canada.ca The low octanol-water partition coefficient (log Kow) of some glycidyl ethers suggests a low potential for bioaccumulation. canada.ca

A screening assessment of the epoxides and glycidyl ethers group concluded that these substances were unlikely to be causing ecological harm based on their hazard and exposure profiles. canada.ca However, some individual glycidyl ethers are classified as harmful to aquatic life with long-lasting effects. sigmaaldrich.comfishersci.es

Analytical and Spectroscopic Techniques for Glycidyl Ether Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of p-Cumylphenyl glycidyl (B131873) ether. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the compound's structure.

Proton (¹H) NMR spectroscopy is used to identify the different types of hydrogen atoms in the p-Cumylphenyl glycidyl ether molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals information about neighboring protons.

While specific spectral data for this compound is not widely published, the expected signals can be predicted based on its structure and comparison with analogous compounds like phenyl glycidyl ether (PGE). The spectrum would feature distinct signals corresponding to the protons of the oxirane (glycidyl) group, the aromatic rings, and the cumyl substituent.

The key proton signals for the glycidyl group are typically found in the upfield region of the spectrum. The methylene (B1212753) protons of the oxirane ring (-CH₂ in the ring) appear as two distinct signals due to their different magnetic environments, while the methine proton (-CH in the ring) appears as a multiplet. The protons of the -O-CH₂- group linking the phenyl ring and the oxirane also show characteristic shifts.

The aromatic protons of the two phenyl rings would produce complex multiplets in the downfield region (typically 6.8-7.5 ppm). The substitution pattern on the p-cumylphenyl ring would lead to a characteristic AA'BB' system. The protons of the isopropyl group of the cumyl substituent would give rise to a sharp singlet for the two equivalent methyl groups and a septet for the single methine proton, though the latter may be obscured.

| Assignment (this compound) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxirane CH₂ | ~2.7 - 2.9 | Multiplet |

| Oxirane CH | ~3.3 | Multiplet |

| -O-CH₂- | ~3.9 - 4.2 | Multiplet |

| Aromatic CH (p-substituted ring) | ~6.8 - 7.3 | Multiplets (AA'BB' system) |

| Aromatic CH (phenyl of cumyl) | ~7.1 - 7.4 | Multiplets |

| Isopropyl C(CH₃)₂ | ~1.7 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H-NMR by detecting the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon skeleton assignment. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, often resulting in a spectrum with less signal overlap.

For this compound, characteristic signals would be observed for the carbons of the glycidyl group, the aromatic rings, and the cumyl group. The carbons of the oxirane ring typically appear in the 44-51 ppm range, while the methylene carbon attached to the phenoxy oxygen appears further downfield, around 69 ppm. The aromatic carbons resonate in the 114-160 ppm region, with the carbon attached to the oxygen atom (C-O) being the most deshielded. The quaternary and methyl carbons of the cumyl group would have distinct signals in the aliphatic region of the spectrum.

| Assignment (this compound) | Predicted Chemical Shift (ppm) |

|---|---|

| Oxirane CH₂ | ~44.6 |

| Oxirane CH | ~50.2 |

| -O-CH₂- | ~68.8 |

| Isopropyl C(CH₃)₂ | ~31.0 |

| Isopropyl C(CH₃)₂ | ~42.0 |

| Aromatic CH | ~114 - 129 |

| Aromatic Quaternary C | ~140 - 158 |

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR spectrometer. This method is particularly valuable for studying the kinetics of polymerization reactions involving glycidyl ethers. d-nb.inforesearchgate.net By acquiring spectra at regular intervals, one can track the concentration of reactants and products over time. d-nb.info

For the polymerization of this compound, in-situ ¹H-NMR would be used to monitor the disappearance of the characteristic signals of the monomer's oxirane ring protons. researchgate.net Simultaneously, the appearance and growth of new signals corresponding to the formed polyether backbone can be observed. d-nb.info The rate of polymerization can be determined by plotting the monomer conversion as a function of time. nih.gov

This technique allows for the determination of key kinetic parameters, such as reaction rates and reactivity ratios in copolymerization systems. d-nb.inforesearchgate.net For instance, in the monomer-activated anionic ring-opening copolymerization of different glycidyl ethers, in-situ ¹H-NMR has been used to determine the reactivity ratios, providing insight into the resulting copolymer's microstructure (e.g., random, block, or gradient-like). d-nb.inforesearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns.

Liquid chromatography-mass spectrometry combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for identifying and quantifying compounds in complex mixtures.

An LC-MS method for this compound would involve chromatographic separation on a suitable column (e.g., C18) followed by ionization and detection by the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for glycidyl ethers. lcms.cz In APCI positive mode, glycidyl ethers often form ammonium (B1175870) adduct ions ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase. lcms.czshimadzu.com

The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the eluting compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. lcms.cz In SIM mode, the instrument is set to detect only the specific m/z value of the target analyte (e.g., the molecular ion or a characteristic adduct ion), which allows for the detection of trace amounts. lcms.cz This technique is widely used for analyzing related compounds like Bisphenol A diglycidyl ether (BADGE) in various matrices. lcms.cz

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 269.15 | Molecular Weight of C₁₈H₂₀O₂ is 268.15 g/mol |

| Sodium Adduct [M+Na]⁺ | 291.13 | Commonly observed adduct |

| Ammonium Adduct [M+NH₄]⁺ | 286.18 | Often prominent in APCI with ammonium acetate (B1210297) buffer lcms.cz |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large molecules like polymers and oligomers with minimal fragmentation. researchgate.net It is an essential tool for characterizing the products of polymerization reactions involving this compound. acs.orgrsc.org